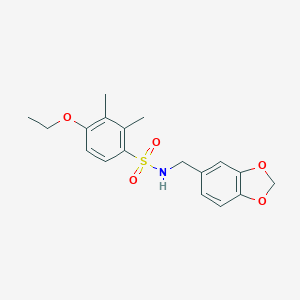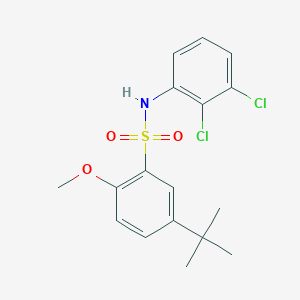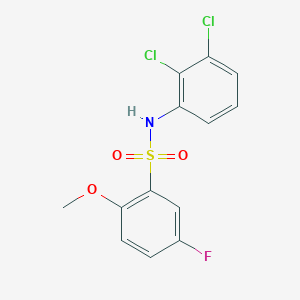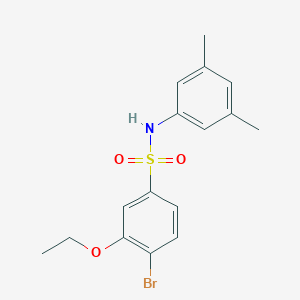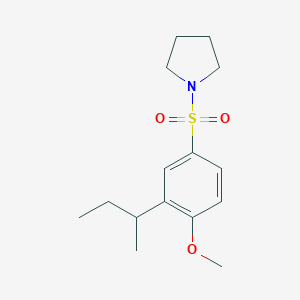
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether, also known as S-23121, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have antidepressant and anxiolytic effects.
Mecanismo De Acción
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether works by selectively inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of this neurotransmitter. This increase in serotonin levels is thought to be responsible for the antidepressant and anxiolytic effects of 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether.
Biochemical and Physiological Effects:
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include an increase in serotonin levels in the brain, as well as changes in the levels of other neurotransmitters, such as dopamine and norepinephrine. 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has also been shown to have anxiolytic effects, as well as effects on cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether in lab experiments is its selectivity for the serotonin reuptake transporter, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of using 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether is that it may not accurately reflect the effects of other SSRIs, which have different chemical structures and mechanisms of action.
Direcciones Futuras
There are several potential future directions for research on 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether. Another area of interest is the study of the long-term effects of 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether on the brain and behavior, as well as its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
The synthesis of 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether involves several steps, including the reaction of 2-sec-butyl-4-chlorophenol with pyrrolidine and sodium hydride to form the corresponding pyrrolidine derivative. This intermediate is then reacted with methanesulfonyl chloride to produce 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether.
Aplicaciones Científicas De Investigación
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has been studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. In preclinical studies, 2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has been shown to have antidepressant and anxiolytic effects, without the side effects commonly associated with traditional antidepressants.
Propiedades
Nombre del producto |
2-Sec-butyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether |
|---|---|
Fórmula molecular |
C15H23NO3S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(3-butan-2-yl-4-methoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-4-12(2)14-11-13(7-8-15(14)19-3)20(17,18)16-9-5-6-10-16/h7-8,11-12H,4-6,9-10H2,1-3H3 |
Clave InChI |
VVJCETWUXDEZBW-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
SMILES canónico |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)







